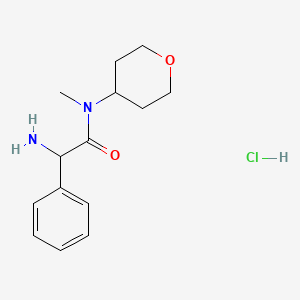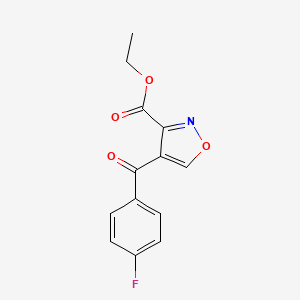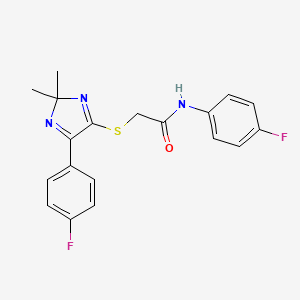![molecular formula C20H20ClN3O3S B2886386 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 887899-57-2](/img/structure/B2886386.png)
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has gained the attention of the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects and has been the subject of extensive research in recent years.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on the synthesis and reactions of quinoxaline derivatives has highlighted methodologies for producing compounds with potential applications in material science and pharmaceuticals. For instance, the synthesis of quinoxalinecarboazides through various chemical reactions offers insights into constructing complex molecules with potential utility in developing new materials or drugs (Moustafa, 2000). Similarly, studies on the synthesis of pyrimido[5,4-c]quinolin-5-ones demonstrate the antimicrobial and mosquito larvicidal activity of these compounds, suggesting their utility in public health applications (Rajanarendar et al., 2010).
Antimicrobial and Antifungal Applications
Quinoline derivatives have been explored for their antimicrobial and antifungal properties. A study on the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones revealed good antibacterial and antifungal activity, indicating their potential as new antimicrobial agents (Rajanarendar et al., 2010).
Material Science and Corrosion Inhibition
The application of quinoxaline derivatives in material science, specifically as corrosion inhibitors, has been documented. Quantum chemical calculations based on DFT methods have provided insights into the molecular structure and inhibition efficiency relationship, offering potential applications in protecting metals from corrosion (Zarrouk et al., 2014).
Biological Activity and Drug Discovery
Several studies focus on the biological activities of quinoline derivatives, including their potential as antimicrobial, antifungal, and mosquito larvicidal agents. The exploration of these compounds extends to anti-HIV studies, suggesting a broad spectrum of pharmacological applications (Patel et al., 2007).
Analytical Methodologies
Research also encompasses the development of analytical methodologies for quantitating specific quinoline derivatives in biological samples, indicative of the importance of these compounds in clinical studies and pharmaceutical development (Bedard & Cotton, 1989).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMBUVDIZGIWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

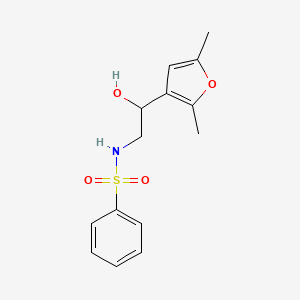
![Tert-butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2886304.png)

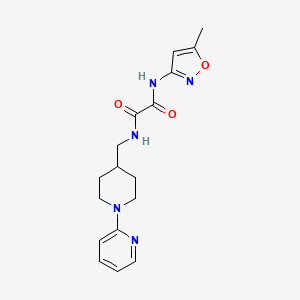
![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)

![1-(1,3-benzodioxol-5-yl)-2-[4-[5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2886312.png)
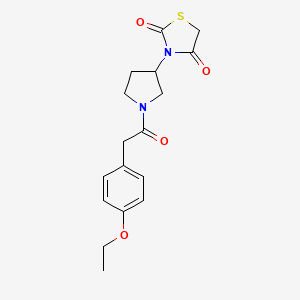
![Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate](/img/structure/B2886317.png)
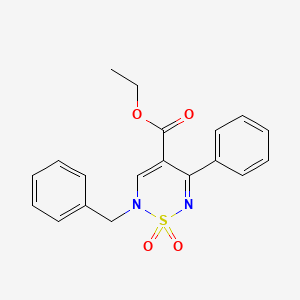
![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2886320.png)
